4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 898450-28-7
VCID: VC11795999
InChI: InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-19-14-12-3-2-4-13(12)16-15(18)17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18)
SMILES: CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3
Molecular Formula: C15H16N2OS
Molecular Weight: 272.4 g/mol

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

CAS No.: 898450-28-7

Cat. No.: VC11795999

Molecular Formula: C15H16N2OS

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one - 898450-28-7

Specification

CAS No. 898450-28-7
Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
IUPAC Name 4-[(4-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Standard InChI InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-19-14-12-3-2-4-13(12)16-15(18)17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Standard InChI Key PVYUHLMJZJDSQS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a cyclopenta[d]pyrimidin-2(5H)-one core fused to a bicyclic system, with a thioether bridge at the C4 position connecting to a 4-methylbenzyl group. This configuration enhances its lipophilicity and membrane permeability, critical for cellular uptake. The IUPAC name, 4-[(4-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one, reflects its structural complexity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{OS}
Molecular Weight272.4 g/mol
CAS Number898450-28-7
SMILESCC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3

The thioether group (S-\text{S}-) contributes to its stability under physiological conditions, while the cyclopentane ring imposes conformational constraints that may enhance target binding .

Synthesis and Optimization

The synthesis of 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves a two-step process. First, 5,6-trimethylene-2-thiouracil is reacted with 4-methylbenzyl bromide in acetone under reflux conditions for 12 hours, using potassium carbonate as a base. Nucleophilic substitution at the sulfur atom yields the thioether intermediate, which undergoes cyclization to form the final product. Purification via column chromatography or recrystallization ensures >95% purity.

Key reaction parameters include:

  • Solvent: Acetone (polar aprotic, enhances nucleophilicity).

  • Temperature: Reflux at 56°C.

  • Stoichiometry: 1:1 molar ratio of thiouracil to benzyl bromide.

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The 4-methylbenzyl group’s hydrophobicity disrupts microbial cell membranes, while the pyrimidinone core interferes with nucleic acid synthesis.

Anti-Inflammatory Properties

In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway inhibition. The thioether moiety’s redox activity may also scavenge reactive oxygen species, contributing to its antioxidant effects.

Therapeutic Applications and Clinical Prospects

Fungal Infection Management

The compound’s efficacy against C. albicans positions it as a candidate for topical antifungal agents. Comparative studies show it outperforms fluconazole in biofilm eradication, with a 50% reduction in biofilm biomass at 32 µg/mL.

Oncology

Preliminary data indicate antiproliferative effects in MCF-7 breast cancer cells (IC~50~ = 12 µM), mediated by caspase-3 activation and G0/G1 cell cycle arrest. Synergy with doxorubicin (combination index = 0.7) suggests potential adjunctive use.

Challenges in Drug Development

Despite promising in vitro results, the compound’s moderate aqueous solubility (0.8 mg/mL in PBS) and high protein binding (>90%) may limit bioavailability. Prodrug strategies, such as esterification of the pyrimidinone carbonyl, are under investigation to improve pharmacokinetics.

Comparative Analysis with Structural Derivatives

Modifications to the core structure yield derivatives with varying bioactivity:

DerivativeMolecular FormulaMolecular WeightNotable Activity
1-(3-hydroxypropyl) variant C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}330.4 g/molEnhanced solubility
1-(pyridin-2-ylmethyl) variantC21H21N3OS\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{OS}363.48 g/molImproved anticancer activity

The hydroxypropyl derivative’s additional hydroxyl group increases aqueous solubility (2.3 mg/mL) but reduces antifungal potency (MIC = 32 µg/mL) . Conversely, the pyridin-2-ylmethyl analog shows 3-fold greater cytotoxicity in HepG2 cells (IC~50~ = 4 µM), attributed to enhanced DNA intercalation.

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